![molecular formula C65H95NO21 B610084 Unii-4PU25grt71 CAS No. 114451-31-9](/img/structure/B610084.png)
Unii-4PU25grt71
Übersicht
Beschreibung
Unii-4PU25grt71, also known as Phenelfamycin E, is a compound with the molecular formula C65H95NO21 . It is an antibiotic originally isolated from Streptomyces. It is active against β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus Gram-positive bacteria.
Molecular Structure Analysis
The molecular structure of Unii-4PU25grt71 (Phenelfamycin E) is represented by the formula C65H95NO21 . Unfortunately, the search results do not provide specific details about the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Unii-4PU25grt71 are not explicitly mentioned in the search results. The molecular formula is C65H95NO21 , but other properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen
Antibiotic Research
Phenelfamycin E is an elfamycin-type antibiotic . It’s produced by Streptomyces bacteria and is used primarily for research purposes . This makes it a valuable compound in the study of new antibiotics and their mechanisms of action.
Activity Against Gram-Positive Bacteria
Phenelfamycin E has shown activity against β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus Gram-positive bacteria . This suggests potential applications in the development of treatments for infections caused by these bacteria.
Inactivity Against Gram-Negative Bacteria
Interestingly, Phenelfamycin E does not show activity against a panel of seven Gram-negative bacteria . This could be useful in studies aimed at understanding the differences in antibiotic susceptibility between Gram-positive and Gram-negative bacteria.
Production by Streptomyces Bacteria
Phenelfamycin E is produced by Streptomyces bacteria . This could have implications for research into natural product synthesis and the role of bacteria in producing bioactive compounds.
Structural Studies
The complex structure of Phenelfamycin E makes it a subject of interest in structural biology and chemistry research. Studies can focus on its synthesis, degradation, and interaction with other molecules.
Drug Development
Given its antibiotic properties and activity against certain bacteria , Phenelfamycin E could potentially be used in drug development. However, more research would be needed to assess its efficacy, safety, and pharmacokinetics.
Wirkmechanismus
Phenelfamycin E, also known as Unii-4PU25grt71, is an elfamycin-type antibiotic . It is produced by Streptomyces bacteria and is primarily used for research .
Target of Action
Phenelfamycin E targets the essential translation factor EF-Tu in prokaryotic cells . EF-Tu plays a crucial role in protein synthesis, making it a primary target for the antibiotic’s action .
Mode of Action
Phenelfamycin E inhibits protein synthesis in bacteria by interacting with elongation factor Tu . This interaction disrupts the normal function of EF-Tu, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Phenelfamycin E is the protein synthesis pathway in bacteria . By interacting with EF-Tu, Phenelfamycin E disrupts this pathway, leading to downstream effects such as inhibited bacterial growth .
Result of Action
Phenelfamycin E has shown potent activity against various bacteria, including β-hemolytic Streptoccus, S. pneumoniae, C. difficile, C. perfringens, and P. magnus . In a mouse model of lethal S. pyogenes infection, Phenelfamycin E increased survival in a dose-dependent manner .
Action Environment
The action of Phenelfamycin E can be influenced by various environmental factors. For instance, the production of Phenelfamycin E is carried out by Streptomyces bacteria, which are often found in soil . The presence of these bacteria in the environment, therefore, can impact the availability and efficacy of Phenelfamycin E.
Eigenschaften
IUPAC Name |
(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6S)-5-[(2S,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H95NO21/c1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39-,40-,41-,42-,44+,45-,46-,47+,48-,49-,50+,51-,54+,55-,56+,57+,58+,59+,60-,61-,62+,65+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVVGDCMWCVRCO-WOPDTIQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]5C[C@@H]([C@@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H95NO21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenelfamycin E | |
CAS RN |
114451-31-9 | |
Record name | Ganefromycin component (alpha) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHENELFAMYCIN E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PU25GRT71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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